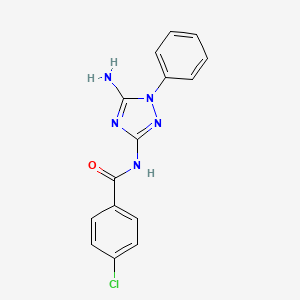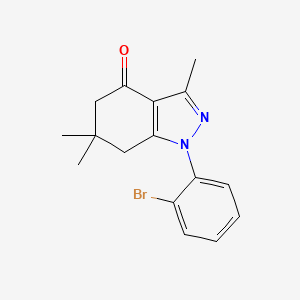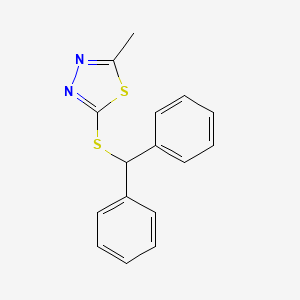![molecular formula C22H30N4O B5595766 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)
9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one is a useful research compound. Its molecular formula is C22H30N4O and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.24196159 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one belongs to a class of compounds that are of interest in the field of organic synthesis and medicinal chemistry. Research in this area often focuses on the synthesis of novel compounds that can serve as leads or intermediates for the development of new drugs. For example, the synthesis and characterization of related quinoline and triazole derivatives have been explored for their potential antimicrobial activities. These studies involve detailed organic synthesis techniques to construct complex molecules and assess their biological activities (Mizuno et al., 2006; Holla et al., 2005).
Biological Activities
Compounds similar to this compound have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. For instance, novel triazole derivatives have been synthesized and tested for their antimicrobial properties, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Rajanarendar et al., 2010). Additionally, certain quinoline-triazole hybrids have been synthesized and assessed for their anticholinesterase activity, highlighting their potential application in neurodegenerative diseases such as Alzheimer's (Mermer et al., 2018).
Anticancer Potential
The anticancer potential of quinoline-derived compounds has also been a significant area of research. Studies have shown that certain quinoline derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. For example, novel quinoline-based compounds have been synthesized and evaluated for their in vitro cytotoxic properties, revealing promising leads for anticancer drug development (Guillon et al., 2020).
Propiedades
IUPAC Name |
10-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-3-26-13-11-22(10-9-20(26)27)17-25(15-14-24(22)2)16-19-7-4-6-18-8-5-12-23-21(18)19/h4-8,12H,3,9-11,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNGBDHHSODTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCC1=O)CN(CCN2C)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)
![N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)
![3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5595717.png)
![2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)


![2-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PYRIDINE](/img/structure/B5595746.png)
![3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B5595753.png)
![4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE](/img/structure/B5595759.png)

![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)

